Cas no 1807124-76-0 (Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate is a versatile compound with significant applications in organic synthesis. It features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and an amino group, offering unique reactivity and selectivity. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to participate in various chemical transformations, including nucleophilic substitution and condensation reactions.
Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate structure
1807124-76-0 structure
Product name:Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate
CAS No:1807124-76-0
MF:C9H10F2N2O3
Molecular Weight:232.184109210968
CID:4890520

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate
    • インチ: 1S/C9H10F2N2O3/c1-16-9(15)4-2-6(7(10)11)13-8(14)5(4)3-12/h2,7H,3,12H2,1H3,(H,13,14)
    • InChIKey: OBZDUEAGNJUWED-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(=O)OC)=C(CN)C(N1)=O)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 388
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 81.4

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029026092-1g
Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate
1807124-76-0 95%
1g
$2,808.15 2022-03-31
Alichem
A029026092-250mg
Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate
1807124-76-0 95%
250mg
$980.00 2022-03-31
Alichem
A029026092-500mg
Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate
1807124-76-0 95%
500mg
$1,685.00 2022-03-31

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate 関連文献

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylateに関する追加情報

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate (CAS No. 1807124-76-0): A Comprehensive Overview

Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate, identified by its CAS number 1807124-76-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class, which is well-documented for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of an amino methyl group, a difluoromethyl substituent, and a hydroxyl group, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate have been subjects of extensive research due to its potential applications in drug development. The introduction of fluorine atoms into the molecular structure is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological activity. In this context, the difluoromethyl group in Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate plays a crucial role in modulating its interaction with biological targets.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The hydroxyl and amino methyl groups in Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate provide multiple sites for hydrogen bonding and other non-covalent interactions, which are essential for its binding to biological receptors. This feature has made it a valuable scaffold for designing molecules with enhanced pharmacological properties.

The compound has been extensively studied for its potential role in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its structural motifs are reminiscent of known bioactive molecules, suggesting that it may exhibit similar or even improved biological activities. For instance, the presence of an amino methyl group suggests potential interactions with enzymes and receptors involved in signal transduction pathways.

In the realm of oncology, pyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The unique combination of functional groups in Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate makes it a candidate for further exploration as a kinase inhibitor. Preliminary computational studies have suggested that this compound may interact with the active site of various kinases, potentially leading to the development of novel antitumor agents.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. This feature has been exploited in the design of numerous drug candidates that exhibit improved pharmacokinetic profiles. In the case of Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate, this group may contribute to its stability under physiological conditions, thereby increasing its bioavailability and therapeutic efficacy.

Moreover, the hydroxyl group provides an additional site for interaction with biological targets, which can be exploited to fine-tune the pharmacological properties of the compound. This versatility makes Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate a promising candidate for further investigation in drug discovery efforts.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex pyridine derivatives like Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate. These methods have allowed researchers to explore a wide range of structural modifications, leading to the identification of novel bioactive compounds. The synthesis of this particular compound involves multi-step reactions that highlight the ingenuity and precision required in modern organic synthesis.

The characterization of Methyl 3-(aminomethy)l-6-(difluoromethy)l-2-hydroxypyridine-4-carboxylate has been carried out using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular structure and purity, confirming its identity as per its chemical formula.

In conclusion, Methyl 3-(aminomethy)l-6-(difluoromethy)l-2-hydroxypyridine-4-carboxylate (CAS No. 1807124-76-0) is a compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for designing novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological properties and explore its applications in drug development.

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